N~1~,N~1~-dimethyl-4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole ring are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

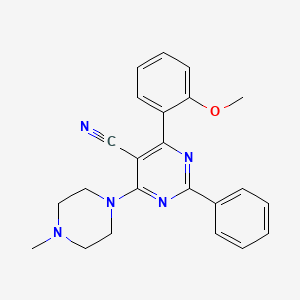

The synthesis of 1,2,4-triazoles has attracted much attention due to their importance. A review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years . For example, one method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is characterized by the presence of three nitrogen atoms and two carbon atoms in the ring . The IR absorption spectra of some 1,2,4-triazole derivatives showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions. For instance, Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary greatly depending on the specific compound and its substituents. For instance, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications

Heterocyclic Compounds and Biological Significance

N1,N1-dimethyl-4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine falls under the category of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. Triazoles, a class of five-membered heterocyclic compounds including 1,2,4-triazoles, are known for their versatility and broad range of biological activities. These activities encompass antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, and anticonvulsant properties among others. Their structural diversity allows for the synthesis of numerous derivatives with potent pharmacological activities, making triazole derivatives critical in the development of future drugs (Verma, Sinha, & Bansal, 2019).

Supramolecular Chemistry and Applications

Benzene-1,3,5-tricarboxamide derivatives, closely related to the structural framework of the given compound, have shown importance across various scientific disciplines, including supramolecular chemistry, polymer processing, and biomedical applications. Their ability to self-assemble into one-dimensional nanometer-sized rod-like structures stabilized by H-bonding highlights their potential in nanotechnology and the biomedical field (Cantekin, de Greef, & Palmans, 2012).

Synthetic Routes and Chemical Synthesis

The synthesis and evaluation of 1,2,3-triazoles, including methods for creating 1,4-disubstituted 1,2,3-triazoles via copper(I) catalyzed regioselective synthesis, demonstrate the chemical versatility and the broad applicability of triazoles in drug discovery and material science. This azide-alkyne cycloaddition reaction, known as a click reaction, emphasizes the importance of triazoles in constructing complex molecules for various biological and industrial applications (Kaushik et al., 2019).

Proton-Conducting Polymeric Membranes

1,2,4-Triazole and its derivatives are promising for the development of proton-conducting fuel cell membranes. They improve the basic characteristics of electrolyte membranes, increasing thermal and electrochemical stability, mechanical strength, and ionic conductivity under anhydrous conditions at elevated temperatures. This makes them suitable for high-temperature fuel cell applications, demonstrating the diverse applicability of triazole-based compounds beyond pharmaceuticals (Prozorova & Pozdnyakov, 2023).

Mechanism of Action

Target of Action

It is known that 1,2,4-triazole derivatives, which this compound is a part of, have been used in drug discovery studies against cancer cells, microbes, and various types of diseases . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Mode of Action

1,2,4-triazole derivatives are known to interact with their targets through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the target’s function, potentially inhibiting or enhancing its activity.

Biochemical Pathways

1,2,4-triazole derivatives have been associated with a wide range of potential pharmaceutical activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This suggests that these compounds may affect multiple biochemical pathways.

Result of Action

Given the wide range of potential pharmaceutical activities of 1,2,4-triazole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N1,N1-dimethyl-4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Safety and Hazards

Future Directions

The synthesis and study of 1,2,4-triazole derivatives continue to be an active area of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on developing new synthetic methods, exploring new biological activities, and optimizing the properties of these compounds for specific applications .

Biochemical Analysis

Biochemical Properties

The nitrogen atoms of the 1,2,4-triazole ring in N1,N1-dimethyl-4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine have been reported to bind to the iron in the heme moiety of CYP-450, and its phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound may interact with enzymes and other biomolecules, potentially influencing biochemical reactions.

Molecular Mechanism

The ability of the 1,2,4-triazole ring to form hydrogen bonds and dipole interactions with biological receptors suggests that it may exert its effects at the molecular level through these interactions

Properties

IUPAC Name |

1-N,1-N-dimethyl-4-(1,2,4-triazol-4-yl)benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-14(2)10-4-3-8(5-9(10)11)15-6-12-13-7-15/h3-7H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBZXHKMCRKPSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)N2C=NN=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid](/img/structure/B2462342.png)

![Methylethyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2462345.png)

![3-(3,5-dichlorophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B2462354.png)

![N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2462355.png)